6-Methyl-1,5-heptadiene

Descripción

Contextualization within Modern Organic Chemistry Research

In the landscape of modern organic chemistry, 6-Methyl-1,5-heptadiene and related 1,5-diene systems are notable not as end products, but as fundamental reactive motifs for constructing complex molecular architectures. Their significance lies in the predictable and often stereoselective reactivity of their isolated double bonds. Research interest in such structures is driven by their utility in synthesizing valuable compounds and in probing fundamental chemical principles.

Derivatives of the 1,5-heptadiene (B74454) framework are integral to the synthesis of natural products. For instance, the structurally related compound 3-acetoxy-2,6-dimethyl-1,5-heptadiene is a known sex pheromone of the Comstock mealybug, Pseudococcus comstocki. researchgate.net The synthesis of such natural products often relies on strategic manipulations of the diene functionality, underscoring the importance of these simple hydrocarbon backbones in creating biologically active molecules. researchgate.net

Furthermore, simple dienes serve as model substrates for studying reaction mechanisms and non-covalent interactions. In one study, various dienes were used to investigate interactions with trehalose, revealing that specific OH···π and CH···O hydrogen bonds form between the sugar and the cis-double bonds of the dienes. acs.org Such fundamental research provides insight into molecular recognition and the antioxidant properties of certain carbohydrates. acs.org The presence of two electronically isolated double bonds in this compound allows it to participate in a range of selective chemical transformations, making it a valuable subject for methodological development in catalysis and synthesis.

Historical Trajectories of Inquiry into this compound and Related Diene Systems

The study of diene systems has a rich history rooted in the fundamental development of organic synthesis. Early methods for preparing dienes often involved classical reactions that have since been refined. A general and longstanding synthetic route to substituted dienes involves the addition of Grignard reagents to appropriate aldehydes or ketones to form a diene-alcohol, which is subsequently dehydrated. cdnsciencepub.com Another foundational method is the catalytic dehydration of alkanediols. acs.org For example, 1,5-hexadiene (B165246) can be produced from 1,6-hexanediol, illustrating a common strategy for accessing α,ω-dienes. acs.org

As the field progressed, more specific and controlled methods for synthesizing particular dienes were developed. Patents from the mid-20th century describe processes for producing this compound by reacting isobutylene (B52900) with other 1,5-dienes, showcasing the industrial interest in these compounds as monomers and intermediates. google.com The synthesis of various methyl-substituted heptatrienes has also been explored in detail, often for the purpose of studying the properties of divinyl carbonium ions and the steric effects on the planarity of conjugated systems. cdnsciencepub.com These early investigations into the synthesis and properties of dienes laid the groundwork for their contemporary applications in more complex chemical transformations.

Significance of this compound in Contemporary Chemical Transformations

The true value of this compound in modern research is demonstrated by its application in sophisticated, often metal-catalyzed, chemical transformations that enable the efficient construction of complex molecular structures.

Oxidative Cyclization: A powerful application of 1,5-dienes is in oxidative cyclization reactions to form substituted tetrahydrofurans (THFs), a common structural motif in many natural products. The direct oxidative cyclization of 1,5-dienes using catalytic amounts of osmium tetroxide provides a (dia)stereoselective route to these valuable heterocyclic compounds. researchgate.net This methodology transforms a simple acyclic diene into a complex, oxygenated ring system in a single step.

Hydroacylation Reactions: Rhodium-catalyzed intermolecular hydroacylation represents another significant transformation. Research has shown that salicylaldehydes can react with 1,5-dienes in the presence of a rhodium catalyst. acs.org In a study involving various dienes, 1,5-heptadiene was shown to undergo hydroacylation, demonstrating the utility of this reaction for forming new carbon-carbon bonds by adding an aldehyde across a double bond. acs.org The chelation of the phenolic hydroxyl group to the metal center is crucial for this reaction's success. acs.org

Cycloaddition and Polymerization Reactions: Due to its diene structure, this compound is a candidate for cycloaddition reactions, such as the Diels-Alder reaction, which are fundamental for forming cyclic compounds. ontosight.ai Furthermore, related α,ω-dienes like 1,6-heptadiene (B165252) are extensively used in cyclopolymerization reactions. Catalysts based on late transition metals, such as iron and cobalt complexes, can initiate the cyclopolymerization of 1,6-heptadiene to produce polymers containing five-membered rings in the repeating units. researchgate.net The specific structure of the catalyst can selectively produce polymers with either cis- or trans-fused rings. researchgate.net These polymerization reactions highlight the role of dienes as monomers for creating advanced materials with controlled microstructures.

Interactive Data Table: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C8H14 |

| Molecular Weight | 110.20 g/mol |

| CAS Number | 7270-50-0 |

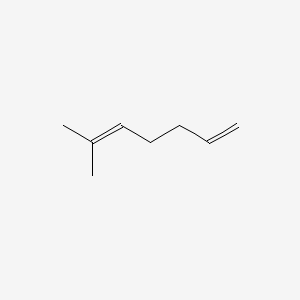

| Structure | A seven-carbon chain with double bonds at C1 and C5, and a methyl group at C6. |

| Class | Non-conjugated Diene |

Interactive Data Table: Rh-Catalyzed Hydroacylation of Dienes with Salicylaldehyde

| Diene Substrate | Catalyst | Yield | Product Type | Reference |

| 1,5-Hexadiene | RhCl(PPh3)3 | Excellent | Hydroacylated Product | acs.org |

| 1,4-Pentadiene | RhCl(PPh3)3 | 91% | Hydroacylated Product | acs.org |

| 1,5-Heptadiene | RhCl(PPh3)3 | 60% | Hydroacylated Product | acs.org |

| Allyl Alcohol | RhCl(PPh3)3 | 14% | Hydroacylated Product | acs.org |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

6-methylhepta-1,5-diene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14/c1-4-5-6-7-8(2)3/h4,7H,1,5-6H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUFDSEQTHICIIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC=C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30223003 | |

| Record name | 6-Methyl-1,5-heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7270-50-0 | |

| Record name | 6-Methyl-1,5-heptadiene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007270500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6-Methyl-1,5-heptadiene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30223003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 6 Methyl 1,5 Heptadiene and Its Structural Analogs

Catalytic Approaches to Diene Synthesis

Catalytic methods offer efficient and selective pathways for the synthesis of dienes, including 6-methyl-1,5-heptadiene. These approaches often provide advantages in terms of yield, purity, and control over the reaction conditions.

Olefin metathesis has emerged as a powerful tool for the formation of carbon-carbon double bonds. The synthesis of this compound can be achieved through the cometathesis of 1,5-hexadiene (B165246) with 2,3-dimethyl-2-butene. jst.go.jp This reaction effectively exchanges alkylidene groups between the two olefins to yield the desired diene.

A notable application of metathesis is in the conversion of renewable resources into valuable chemicals. For instance, trans-Nerolidol can be quantitatively converted into a stoichiometric mixture of 2-methyl-cyclopentene-1-ol and 2,6-dimethyl-1,5-heptadiene. rsc.org This reaction utilizes a 2nd generation Grubbs-Hoveyda catalyst, highlighting the efficacy of modern catalyst systems in complex transformations. rsc.org Industrial synthesis routes for structural analogs like 2,6-dimethyl-1,5-heptadiene also employ rhenium-based catalysts, such as Re₂O₇ on alumina, for olefin metathesis with isobutene.

Table 1: Catalyst Systems in Metathesis for Diene Synthesis

| Catalyst System | Reactants | Product | Reference |

| Rhenium-based (Re₂O₇/Al₂O₃) | Polyisoprene and Isobutene | 2,6-dimethyl-1,5-heptadiene | |

| 2nd Gen Grubbs-Hoveyda | trans-Nerolidol | 2,6-dimethyl-1,5-heptadiene | rsc.org |

| Not Specified | 1,5-Hexadiene and 2,3-Dimethyl-2-butene | This compound | jst.go.jp |

Liquid-phase catalytic methods are particularly valuable for achieving stereocontrol in the synthesis of dienes. The use of transition-metal catalysts in the liquid phase can provide enhanced selectivity but often requires an inert atmosphere to prevent undesired polymerization. Scandium and yttrium catalysts, for example, have been shown to facilitate the cyclization of 2,6-dimethyl-1,5-heptadiene through σ-bond metathesis. Mechanistic studies indicate that these reactions proceed via a four-membered transition state.

Pyrolysis offers a high-temperature route for the synthesis of dienes. The catalytic pyrolysis of methyl-substituted alkenes can produce compounds like 2,6-dimethyl-1,5-heptadiene. The yield and purity of the product are significantly influenced by reaction parameters such as temperature, which is typically in the range of 300–500°C, and the choice of catalyst, with acidic or metal oxides being common options. Studies on the pyrolysis of 1,6-heptadiene (B165252) have been conducted under high-pressure conditions (25 to 50 atm) and high temperatures (1000 to 1350K) to understand the formation of stable intermediates. researchgate.net

Targeted Synthetic Routes for Functionalized Derivatives

The synthesis of functionalized derivatives of this compound often requires targeted routes that allow for precise control over the placement of functional groups and the stereochemistry of the molecule.

Achieving regioselectivity and stereoselectivity is crucial for the synthesis of complex molecules from diene precursors. For example, the sex pheromone of the Comstock mealybug, 3-acetoxy-2,6-dimethyl-1,5-heptadiene, has been synthesized stereoselectively. researchgate.net This synthesis underscores the importance of controlling the spatial arrangement of atoms in the molecule. Similarly, (E)-1-iodo-2,6-dimethyl-1,5-heptadiene has been used as an intermediate in a stereocontrolled synthesis, demonstrating the utility of functionalized dienes in building more complex structures. researchgate.net Palladium-catalyzed reactions are also instrumental in these selective syntheses, as seen in the homoallyl- and homopropargyl-alkenyl coupling reactions. researchgate.net

Grignard reagents are fundamental in organic synthesis for the formation of carbon-carbon bonds. A common pathway to functionalized dienes involves the reaction of a Grignard reagent with an appropriate carbonyl compound. For instance, 2,6-dimethyl-1,5-heptadien-3-ol can be synthesized by reacting isopentenylmagnesium bromide with methacrolein (B123484) in THF at low temperatures. This alcohol can then be further functionalized, for example, through acetylation to produce the corresponding acetate (B1210297) ester. The general applicability of this method is seen in the synthesis of various diene-alcohols by adding Grignard reagents to suitable aldehydes and ketones, followed by dehydration. cdnsciencepub.com

Table 2: Grignard Reagent-Mediated Synthesis of a Diene Precursor

| Grignard Reagent | Carbonyl Compound | Intermediate Product | Final Product (after acetylation) | Yield (Acetate) | Reference |

| Isopentenylmagnesium bromide | Methacrolein | 2,6-dimethyl-1,5-heptadien-3-ol | 2,6-dimethyl-1,5-heptadien-3-yl acetate | 62–80% |

Deoxygenation and Double Bond Migration in Diene Precursors

A significant synthetic strategy for accessing specific diene structures, including analogs of this compound, involves the deoxygenation of a precursor molecule coupled with a concurrent migration of a double bond. This approach is particularly valuable for creating specific isomers that might be difficult to obtain through other means. A notable application of this methodology is the one-pot reaction for the deoxygenation of α,β-unsaturated ketones that proceeds with a simultaneous shift of the double bond. researchgate.net

This transformation can be effectively applied to the synthesis of racemic 3-acetoxy-2,6-dimethyl-1,5-heptadiene, a structural analog of this compound and a known pheromone component of the Comstock mealybug (Pseudococcus comstocki). researchgate.net The synthesis confirms the structure of the natural pheromone, which was identified as 2,6-dimethyl-1,5-heptadien-3-ol acetate through gas chromatography, mass and infrared spectroscopy, and microreactions. researchgate.net While radical deoxygenations are a known class of reactions, their application in generating specific acyclic dienes like this compound from cyclic precursors often involves complex rearrangements and is highly substrate-dependent. researchgate.net For instance, radical deoxygenation of certain 3-azatricyclo[2.2.1.02,6]heptan-5-ols leads to the formation of 1,2-dihydropyridines or 2-azabicyclo[2.2.1]hept-5-enes rather than simple acyclic dienes. researchgate.net

Dimerization and Oligomerization as Synthetic Pathways

Dimerization and oligomerization of smaller olefinic units represent a powerful and atom-economical approach to constructing larger molecules like this compound and its analogs. These reactions are typically catalyzed by transition metal complexes, with the specific catalyst and reaction conditions dictating the structure and selectivity of the products.

The dimerization of isoprene (B109036), a structural isomer of the repeating unit in many terpenes, can yield a variety of diene products. The choice of catalyst, such as an alkali metal dispersion, influences the product distribution. For example, using a sodium dispersion for isoprene dimerization can produce a mixture containing 2,3,5-trimethyl-1,5-heptadiene and 2,3,6-trimethyl-1,5-heptadiene, which are structural analogs of this compound. cdnsciencepub.com The presence of a Lewis base can further modify the yield and composition of the dimer mixture. cdnsciencepub.com

Metallocene-based catalysts, particularly those involving Group 4 metals like zirconium, are also effective for the dimerization of α-olefins. mdpi.comresearchgate.net Zirconocene dichloride, activated by methylaluminoxane (B55162) (MAO), can catalyze the dimerization of α-olefins to selectively form methylenealkanes (vinylidene-containing olefins). mdpi.comresearchgate.net This methodology has been applied to dienes such as 1,5-hexadiene and 1,6-heptadiene. mdpi.comresearchgate.net Although these reactions can be complicated by isomerization of the starting material and the formation of higher oligomers, optimization of the catalyst structure and reaction conditions can lead to high yields of the desired vinylidene dimers. mdpi.comresearchgate.net

Another established method for forming 1,5-diene structures involves the coupling of allylic halides using nickel complexes, such as nickel tetracarbonyl. nih.gov This reaction proceeds through the formation of an (η3-allyl)nickel halide intermediate, which then reacts with another molecule of the allyl halide to yield the 1,5-diene product. nih.gov

The following table summarizes different catalytic systems used for the dimerization of olefins to produce structural analogs of this compound.

| Catalyst System | Substrate | Key Products (Structural Analogs) | Reference |

|---|---|---|---|

| Sodium Dispersion | Isoprene | 2,3,5-Trimethyl-1,5-heptadiene, 2,3,6-Trimethyl-1,5-heptadiene | cdnsciencepub.com |

| Lithium Dispersion | Isoprene | 2,6-Dimethyl-2,6-octadiene, 2,7-Dimethyl-2,6-octadiene | cdnsciencepub.com |

| (η⁵-C₅H₅)₂ZrCl₂ / MAO | 1,5-Hexadiene, 1,6-Heptadiene | Vinylidene dimers | mdpi.comresearchgate.net |

| Nickel Tetracarbonyl (Ni(CO)₄) | Allylic Halides | 1,5-Dienes | nih.gov |

Mechanistic Investigations of Reactions Involving 6 Methyl 1,5 Heptadiene

Pericyclic Reactions and Cycloadditions

Pericyclic reactions are a class of concerted reactions that proceed through a cyclic transition state. fiveable.me 6-Methyl-1,5-heptadiene, with its two double bonds, is a substrate for several types of pericyclic reactions, including cycloadditions and sigmatropic rearrangements.

Diels-Alder Reactions: Scope and Mechanistic Insights

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile to form a six-membered ring. wikipedia.org While this compound is a non-conjugated diene, it is important to consider its potential reactivity in the context of this reaction class. The fundamental requirement for a diene to participate in a Diels-Alder reaction is the ability to adopt an s-cis conformation. masterorganicchemistry.com

Although direct, specific examples of this compound acting as the diene component in a Diels-Alder reaction are not extensively documented in the reviewed literature, its diene structure makes it a potential substrate for such transformations, particularly if isomerized to a conjugated form. ontosight.ai The reaction is governed by orbital symmetry and proceeds through a concerted mechanism where two new carbon-carbon sigma bonds are formed simultaneously. wikipedia.org The rate and efficiency of Diels-Alder reactions are significantly enhanced when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. masterorganicchemistry.com

Carbonyl-Ene Reactions: Thermal and Catalytic Variants

The ene reaction is a pericyclic process that involves the reaction of an alkene containing an allylic hydrogen (the ene) with a compound containing a multiple bond (the enophile). fiveable.me this compound can act as the ene component in these reactions.

A documented example is the thermal carbonyl-ene reaction between this compound and diethyl oxomalonate (B1226002), a highly electron-deficient enophile. This reaction proceeds at elevated temperatures (180 °C) over 24 hours. mit.edu Mechanistically, the reaction is believed to proceed through a cyclic, six-membered transition state, leading to the formation of a new carbon-carbon bond and a homoallylic alcohol derivative. A notable aspect of this reaction is its selectivity; the terminal, monosubstituted double bond of this compound reacts preferentially over the more substituted internal double bond. mit.edu

| Ene Component | Enophile | Conditions | Reference |

|---|---|---|---|

| This compound | Diethyl oxomalonate | 180 °C, 24 h | mit.edu |

While thermal ene reactions often require harsh conditions, catalytic variants can proceed under much milder temperatures. Lewis acids are commonly employed to catalyze carbonyl-ene reactions by coordinating to the enophile, thereby lowering its LUMO energy and accelerating the reaction. mit.edu Furthermore, nickel(0) complexes have been developed for catalytic carbonyl-ene type reactions, demonstrating the feasibility of using transition metals to facilitate these transformations with substrates that are otherwise of limited utility. mit.edu

Sigmatropic Rearrangements and Electrocyclic Reactions

Sigmatropic Rearrangements: A sigmatropic rearrangement is a concerted, intramolecular reaction where a sigma bond migrates across a π-electron system. wikipedia.org The most relevant sigmatropic rearrangement for 1,5-dienes like this compound is the Cope rearrangement, a rsc.orgrsc.org-sigmatropic shift. wikipedia.orglibretexts.org This thermally induced reaction proceeds through a six-membered, chair-like transition state, resulting in an isomeric 1,5-diene. libretexts.org For example, the related compound 3-methyl-1,5-hexadiene (B75199) rearranges upon heating to 300 °C to yield 1,5-heptadiene (B74454). libretexts.org The Cope rearrangement is an equilibrium process, and the position of the equilibrium is driven by the relative thermodynamic stability of the starting material and the product.

Electrocyclic Reactions: Electrocyclic reactions are concerted pericyclic transformations involving the formation of a sigma bond at the termini of a conjugated π-system, or the reverse ring-opening process. fiveable.memasterorganicchemistry.com The stereochemical outcome of these reactions is dictated by the Woodward-Hoffmann rules and depends on whether the reaction is induced by heat or light. masterorganicchemistry.com While no specific examples of electrocyclic reactions involving this compound were found, its dienyl structure suggests it could potentially undergo such transformations, for instance, if isomerized into a conjugated triene, which could then undergo a 6π-electrocyclization to form a cyclohexadiene derivative.

Transition Metal-Catalyzed Transformations

Transition metal catalysts offer powerful and versatile methods for constructing complex molecules by activating otherwise inert C-H bonds. rsc.orgresearchgate.netnih.gov

C-H Activation and Alkylation Mechanisms

Transition metal-catalyzed C-H activation provides an atom-economical strategy for forming new C-C bonds. rsc.orgscienceopen.com In the context of dienes like this compound, this often manifests as an intramolecular C-H alkylation, leading to cyclized products. Rare-earth metal catalysts, in particular, have shown unique reactivity in this area. researchgate.net

The general mechanism for the rare-earth-catalyzed cyclization of a 1,5-diene involves the following key steps:

C-H Activation: The active metal-alkyl catalyst activates an allylic C-H bond of the diene via σ-bond metathesis, forming a new metal-allyl intermediate and releasing an alkane.

Alkene Insertion: The pendant alkene moiety of the metal-allyl intermediate then inserts into the metal-carbon bond in an intramolecular fashion. This step typically proceeds through a four-membered transition state.

Product Formation: The resulting cyclic metal-alkyl species can then undergo further reaction, such as protonolysis or reaction with another substrate molecule, to release the cyclized organic product and regenerate a catalytically active species.

Computational studies on the cyclization of the parent 1,5-heptadiene catalyzed by scandium complexes support this mechanistic pathway. researchgate.net

Cyclization Pathways Facilitated by Rare-Earth and Palladium Catalysts

Rare-Earth Catalysts: Scandium and yttrium catalysts have been shown to be effective for the intramolecular hydroalkylation (cyclization) of non-conjugated dienes. researchgate.net For instance, scandium complexes such as (C₅Me₅)ScR₂ catalyze the cyclization of 1,5-heptadiene. researchgate.net Density Functional Theory (DFT) calculations have been used to map the energy profiles for these cyclization processes, revealing the relative free energies of the transition states and intermediates. researchgate.net This type of catalysis is highly relevant for creating substituted cyclopentane (B165970) rings from acyclic diene precursors. The cyclocopolymerization of related dienes like 1,5-hexadiene (B165246) and 1,6-heptadiene (B165252) with various comonomers using scandium catalysts further underscores the ability of these metals to activate and organize diene structures into cyclic units within a polymer chain. acs.orgsciengine.com

| Substrate | Catalyst System | Reaction Type | Reference |

|---|---|---|---|

| 1,5-Heptadiene | (C₅Me₅)ScR₂, (C₅H₅)ScR₂, (C₅Me₅)YR₂ | Intramolecular C-H Alkylation (Cyclization) | researchgate.net |

| 2,6-Dimethyl-1,5-heptadiene | (C₅Me₅)ScR₂ | Cyclization via σ-bond metathesis |

Palladium Catalysts: Palladium complexes are well-known to catalyze a wide array of cyclization reactions. While research directly on this compound is limited, studies on closely related 1,6-dienes demonstrate relevant cyclization pathways. For example, cationic palladium complexes catalyze the cyclization/hydrosilylation of 1,6-dienes to form substituted cyclopentanes. researchgate.net The mechanism often involves migratory insertion of one of the double bonds into a palladium-hydride or palladium-silyl bond, followed by intramolecular carbopalladation of the second double bond to close the ring. A palladium-mediated cyclization of a derivative, 6-methyl-1-phenyl-6-hepten-2-one, has also been reported, indicating that palladium can activate the carbonyl group and facilitate ring formation. duke.edu These examples establish the potential for palladium catalysts to effect the cyclization of this compound into valuable carbocyclic products.

Olefin Polymerization Mechanisms and Diene Incorporation

The incorporation of non-conjugated dienes like this compound into polymer chains is a significant area of research, as it introduces specific functionalities and can influence the polymer's final properties. The mechanisms governing this incorporation are complex and highly dependent on the catalyst system employed.

Ziegler-Natta catalysts, typically composed of a transition metal compound and an organoaluminum co-catalyst, are widely used for olefin polymerization. libretexts.org The generally accepted mechanism involves the coordination of the olefin to the active transition metal center, followed by insertion into the metal-alkyl bond. hhu.de For dienes such as this compound, the polymerization can proceed via cyclopolymerization, where both double bonds of the diene monomer participate in the propagation, leading to the formation of cyclic structures within the polymer backbone. researchgate.netsciengine.com

Studies on the cyclopolymerization of 1,6-heptadiene, a structurally related diene, using scandium-based catalysts have shown the formation of polymers containing both five- and six-membered rings. sciengine.comresearchgate.net The regioselectivity of the insertion, which determines the ring size, is influenced by the ligands on the scandium catalyst. For instance, half-sandwich scandium complexes have been shown to catalyze the cyclocopolymerization of 1,6-heptadiene with ethylene (B1197577), yielding copolymers with methylene-1,3-cyclohexane and ethylene-1,2-cyclopentane units. sciengine.com The steric hindrance of the ancillary ligands on the catalyst plays a crucial role in directing the polymerization and selectivity. sciengine.comacs.org

The use of modified methylaluminoxane (B55162) (MMAO) as a cocatalyst with iron and cobalt complexes containing bis(imino)pyridine ligands has been shown to effectively catalyze the cyclopolymerization of 1,6-heptadiene. researchgate.net These systems can selectively produce polymers with either cis- or trans-fused five-membered rings, depending on the specific metal complex used. researchgate.net The proposed mechanism involves a 2,1-insertion of one vinyl group followed by an intramolecular 1,2-insertion of the second vinyl group to form the five-membered ring. researchgate.net

The table below summarizes the outcomes of 1,6-heptadiene polymerization with different catalyst systems, which provides insight into potential pathways for this compound.

| Catalyst System | Cocatalyst | Major Polymer Structure | Reference |

| Half-sandwich Scandium Complexes | [Ph3C][B(C6F5)4] | Polymers with 6-membered rings | sciengine.com |

| Fe-I Complex with bis(imino)pyridine ligand | MMAO | Polymer with trans-fused 5-membered rings | researchgate.net |

| Fe-IV Complex with bis(imino)pyridine ligand | MMAO | Polymer with cis-fused 5-membered rings | researchgate.net |

Oxidation, Reduction, and Related Functional Group Interconversions

The double bonds in this compound are reactive sites for various oxidation and reduction reactions, allowing for the introduction of different functional groups.

Oxidation: Oxidation of this compound can lead to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidizing agents like potassium permanganate (B83412) and ozone can be used to form epoxides or alcohols. For instance, the oxidation of the structurally similar 2,6-dimethyl-1,5-heptadiene can yield epoxides or alcohols. In a biochemical context, cytochrome P-450 has been shown to catalyze the oxidative deformylation of citronellal (B1669106) to produce 2,6-dimethyl-1,5-heptadiene. nih.gov This suggests that enzymatic systems can also be involved in the metabolism and transformation of such dienes.

Reduction: Reduction of the double bonds in this compound can be achieved through catalytic hydrogenation. Catalysts such as palladium or platinum are typically employed for this transformation, leading to the formation of the corresponding saturated hydrocarbon, 2-methylheptane.

Functional Group Interconversions: The hydroxyl groups, which can be introduced through oxidation, can be further converted into other functional groups. For example, alcohols can be converted to good leaving groups like sulfonate esters (tosylates, mesylates) by reacting with the corresponding sulfonyl chlorides. ub.eduvanderbilt.edu These sulfonates can then be displaced by a variety of nucleophiles to introduce halides (Finkelstein reaction), nitriles, or azides. vanderbilt.edu The conversion of an alcohol to an alkyl halide can also be achieved directly using reagents like phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂). ub.edu

The following table outlines some common functional group interconversions starting from an alcohol, which could be a potential derivative of this compound.

| Starting Functional Group | Reagent(s) | Product Functional Group | Reference |

| Alcohol | TsCl, pyridine | Tosylate | ub.edu |

| Alcohol | PBr₃ | Alkyl Bromide | ub.edu |

| Tosylate | NaI, acetone | Alkyl Iodide | vanderbilt.edu |

| Alcohol | NaN₃, Ph₃P, DEAD | Azide | vanderbilt.edu |

Studies of Reactive Intermediates (e.g., Carbocations, Carbanions, Allylic Species)

The presence of two double bonds in this compound allows for the formation of various reactive intermediates, which have been subjects of mechanistic studies.

Carbocations: Carbocations can be generated from this compound through electrophilic addition to one of the double bonds. The stability of the resulting carbocation is a key factor in determining the reaction pathway. The carbocation formed by the addition of an electrophile to the C1-C2 double bond would be a secondary carbocation, while addition to the C5-C6 double bond would lead to a tertiary carbocation, which is generally more stable. prexams.comlibretexts.org These carbocations can undergo rearrangements to form more stable species. For instance, a hydride shift could lead to the formation of a more substituted and therefore more stable carbocation. libretexts.org

Carbanions: Carbanionic species of 1,6-heptadiene have been studied, providing insights into the potential behavior of this compound. Treatment of 1,6-heptadiene with butyllithium (B86547) can lead to the formation of various carbanionic intermediates. arizona.edu One observed reaction is an addition-cyclization pathway, where the butyllithium adds to a double bond, and the resulting carbanion undergoes intramolecular cyclization. arizona.edu The formation of a short-lived primary carbanion has been proposed as an intermediate in this process. arizona.edu

Allylic Species: The allylic positions in this compound (C3, C4, and C7) are susceptible to radical abstraction or deprotonation to form allylic radicals or anions, respectively. Allylic radicals are stabilized by resonance, delocalizing the unpaired electron over multiple carbon atoms. researchgate.net The reaction of 1-bromo-2-methyl-1-propene (B1266533) with isoprene (B109036) in the presence of a palladium catalyst and morpholine (B109124) has been shown to produce 2,6-dimethyl-3-morpholino-1,5-heptadiene, indicating the formation and reaction of allylic intermediates. dpma.de Similarly, the reaction of phenoxyallyllithium with allylic halides can generate products like 6-methyl-3-phenoxy-1,5-heptadiene, which involves the coupling of an allylic carbanion with an allylic electrophile. oup.com

Studies involving the cyclization of related dienes with scandium catalysts have proposed mechanisms involving the formation of organoscandium intermediates where the diene is bound to the metal center, facilitating subsequent intramolecular reactions. caltech.edunih.gov These studies highlight the importance of metal-mediated allylic species in catalytic transformations.

The table below provides examples of reactions involving reactive intermediates of heptadienes.

| Diene | Reagent(s) | Intermediate Type | Product(s) | Reference |

| 1,6-Heptadiene | Butyllithium | Carbanion | 1-Butyl-3-methylcyclohexane | arizona.edu |

| Isoprene & 1-Bromo-2-methyl-1-propene | Pd(OAc)₂, P(o-tol)₃, Morpholine | Allylic | 2,6-Dimethyl-3-morpholino-1,5-heptadiene | dpma.de |

| 1,6-Heptadiene | Fe(II) catalyst, TMSN₃ | Radical | Cyclized azidation products | mdpi.com |

Applications of 6 Methyl 1,5 Heptadiene in Complex Molecule Synthesis

Role as a Key Building Block in Advanced Organic Synthesis

6-Methyl-1,5-heptadiene serves as a key intermediate in the synthesis of more elaborate molecules. ontosight.ai Its utility stems from the reactivity of its two double bonds, which can be manipulated independently or in concert to construct larger and more complex molecular frameworks. The compound is of interest for creating polymers and resins and serves as a precursor in the synthesis pathways targeting new pharmaceuticals and agrochemicals. ontosight.ai Its non-conjugated diene structure allows for specific chemical reactions that are fundamental to modern organic synthesis.

Precursor for Cyclohexene (B86901) Derivatives and Other Cyclic Systems

A significant application of this compound is its use as a precursor for forming cyclic compounds, which are core structures in many natural products and synthetic molecules.

The Diels-Alder reaction is a primary method for this transformation. ontosight.ai In this type of cycloaddition reaction, a conjugated diene reacts with a dienophile to form a substituted cyclohexene. While this compound is a non-conjugated diene, its 1,5-diene moiety can be isomerized under thermal conditions to a conjugated system, which can then participate in Diels-Alder reactions to generate six-membered ring systems. kocw.or.kr This capacity makes it a valuable starting point for constructing complex cyclic and bicyclic frameworks. kocw.or.kr

Another powerful technique for forming rings from dienes is Ring-Closing Metathesis (RCM). wikipedia.org RCM is a metal-catalyzed reaction that forms a new double bond within a molecule by joining two existing alkene groups, typically releasing a small volatile byproduct like ethylene (B1197577). wikipedia.org For a 1,5-diene such as this compound, an intramolecular RCM reaction would result in the formation of a five-membered ring, specifically a substituted cyclopentene (B43876). While RCM is a cornerstone of modern synthesis for creating rings of various sizes, its application to this compound would lead to cyclopentene systems rather than the cyclohexene derivatives formed via Diels-Alder cycloadditions. wikipedia.orguwindsor.ca

Table 2: Cyclization Reactions Involving Diene Scaffolds

| Reaction Type | Substrate | Resulting Structure from this compound | Key Features |

| Diels-Alder Reaction | Acyclic Diene + Dienophile | Substituted Cyclohexene | Forms a six-membered ring; a powerful tool for building molecular complexity. ontosight.aikocw.or.kr |

| Ring-Closing Metathesis (RCM) | Acyclic Diene | Substituted Cyclopentene | Forms a five-membered ring from a 1,5-diene; catalyzed by metal complexes (e.g., Ruthenium). wikipedia.orguwindsor.ca |

Synthesis of Bioactive Molecule Frameworks and Natural Product Analogs

The ability of this compound to form cyclic structures makes it a useful starting point for scaffolds that can be elaborated into bioactive molecules.

The methyl-heptadiene structural motif is a core component of several insect pheromones. While specific literature examples detailing the synthesis of pheromones directly from this compound are not prominent, the closely related isomer, 2,6-dimethyl-1,5-heptadiene , is a well-established precursor. For instance, an acetylated derivative of this C9 isomer is the sex pheromone of the Comstock mealybug (Pseudococcus comstocki). researchgate.netresearchgate.net Similarly, a complex derivative of 2,6-dimethyl-2,5-heptadiene (B14729436) serves as a pheromone for the southern green stink bug (Nezara viridula). embrapa.br These examples highlight the significance of the methyl-heptadiene skeleton in constructing insect attractants, a key class of bioactive molecules used in pest management.

Table 3: Pheromones Derived from Related Methyl-Heptadiene Structures

| Pheromone Name | Parent Compound | Target Insect | Reference |

| 2,6-dimethyl-1,5-heptadien-3-ol acetate (B1210297) | 2,6-dimethyl-1,5-heptadiene | Comstock mealybug (Pseudococcus comstocki) | researchgate.netresearchgate.net |

| 2-(3',4'-Epoxy-4'-methylcyclohexyl)-6-methyl-2,5-heptadiene | 2,6-dimethyl-2,5-heptadiene | Green stink bug (Nezara viridula) | embrapa.br |

The synthesis of intermediates for the pharmaceutical and agrochemical industries represents a significant application area for dienes like this compound. ontosight.ai The formation of cyclic structures, particularly heterocyclic scaffolds, is a central theme in drug discovery and the development of modern pesticides. researchgate.netmdpi.comglobalresearchonline.net

Although specific blockbuster drugs or commercial pesticides may not be directly traced back to this compound in available literature, its role is that of a foundational scaffold generator. By undergoing reactions like Diels-Alder cycloaddition, it can produce core ring systems. ontosight.aiontosight.ai These cyclic intermediates possess reactive handles (such as a double bond) that allow for subsequent chemical modifications. This process enables the construction of diverse molecular libraries, which are then screened for biological activity. researchgate.net The value of this compound, therefore, lies in its ability to provide access to these crucial molecular frameworks that are later functionalized to become active pharmaceutical ingredients or agrochemicals. ontosight.aiontosight.airesearchgate.net

Advanced Characterization Techniques for Mechanistic Elucidation and Structural Dynamics

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. In the context of 6-methyl-1,5-heptadiene, advanced NMR methods move beyond simple structure confirmation to probe dynamic processes and complex reactive species.

Variable-Temperature (VT) NMR is a powerful method used to study chemical processes that are in equilibrium or involve dynamic conformational changes. By recording NMR spectra at different temperatures, researchers can observe changes in signal shape, such as broadening or coalescence, which provides quantitative information about the kinetics and thermodynamics of these processes.

Detailed Research Findings: While specific VT-NMR studies on this compound are not extensively documented, the technique is widely applied to analogous systems. For related hindered dienes and trienes, VT-NMR has been used to measure the energy barriers for rotation around single bonds, with Gibbs free energy of activation (ΔG‡) values typically falling in the range of 11-14 kcal/mol. researchgate.net For this compound, this technique could be employed to study the conformational flexing of the seven-carbon chain and the rotational barrier of the C5-C6 bond, which is influenced by the steric hindrance of the methyl group. Such studies are crucial for understanding how the molecule's three-dimensional shape influences its reactivity in reactions like intramolecular cyclizations.

| Dynamic Process | Information Gained | Relevance to this compound |

|---|---|---|

| Bond Rotation | Rotational energy barriers (e.g., ΔG‡) | Quantifying steric effects of the C6-methyl group on chain flexibility. |

| Chemical Exchange | Rate of exchange (k), equilibrium constants (K) | Studying potential equilibria, such as in reversible catalytic reactions. |

| Fluxional Processes | Identification of fluxional behavior in organometallic complexes | Characterizing the dynamic binding of metal catalysts to the diene's double bonds. |

Modern NMR spectroscopy is not limited to proton (¹H) and carbon-13 (¹³C). Observing other magnetically active nuclei is essential for characterizing complex intermediates, particularly in organometallic chemistry. For reactions involving this compound with lithium or boron reagents, multi-nuclear NMR provides direct evidence of the structure and bonding of the resulting adducts. bruker.comoxinst.com

Detailed Research Findings:

¹H and ¹³C NMR: These standard experiments confirm the basic structure of this compound. Predicted chemical shifts provide a reference for identifying the compound and tracking its conversion.

⁷Li NMR: In reactions involving organolithium reagents, such as metalation or polymerization initiation, ⁷Li NMR is invaluable. The chemical shift and coupling patterns of ⁷Li can distinguish between different aggregation states (monomers, dimers, etc.) and solvation environments of the lithium species, which is critical for understanding reaction mechanisms. acs.org

¹¹B NMR: When this compound is used in hydroboration reactions, ¹¹B NMR is used to identify the resulting organoborane intermediates and products. The chemical shift indicates the coordination number and environment of the boron atom, allowing for the characterization of complex adducts.

| Atom Position | Nucleus | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| C1 (CH₂) | ¹³C | ~114.5 | Terminal alkene |

| C2 (CH) | ¹³C | ~138.0 | Internal alkene |

| C5 (CH) | ¹³C | ~125.0 | Internal alkene, adjacent to chiral center |

| C6 (C) | ¹³C | ~131.8 | Quaternary alkene carbon |

| C7 (CH₃) | ¹³C | ~17.8 | Methyl on double bond |

| H1 | ¹H | ~5.0 | Vinylic protons |

| H2 | ¹H | ~5.8 | Vinylic proton |

| H5 | ¹H | ~5.1 | Vinylic proton |

For reactions that occur in the solid state, such as certain types of polymerization, solid-state NMR (ssNMR) is an indispensable tool. Unlike solution NMR, which averages out anisotropic interactions, ssNMR provides detailed information about molecular structure, packing, and dynamics in the solid phase. researchgate.net

Detailed Research Findings: The polymerization of dienes can lead to various microstructures, including 1,2-addition, 1,4-addition, and cyclopolymerization products. While solution NMR can characterize the soluble resulting polymer, it is often insufficient for insoluble (cross-linked) polymers or for studying the reaction as it happens in the solid state. mdpi.com High-resolution ¹³C ssNMR, often using techniques like Cross-Polarization (CP) and Magic Angle Spinning (MAS), can distinguish between different carbon environments in the polymer backbone. 182.160.97dtic.mil This allows researchers to quantify the ratios of linear versus cyclic units and identify the specific type of ring structures formed during the cyclopolymerization of a non-conjugated diene like this compound. dtic.mil This information is critical for tuning reaction conditions to produce a polymer with desired physical properties.

Mass Spectrometry for Mechanistic Analysis

Mass spectrometry (MS) is a highly sensitive technique that measures the mass-to-charge ratio of ions. It is exceptionally well-suited for detecting and identifying low-concentration, short-lived reaction intermediates that are often key to understanding a reaction mechanism. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of an ion with high precision, allowing for the determination of its elemental formula. researchgate.net This capability is crucial for distinguishing between intermediates that may have the same nominal mass but different atomic compositions. Techniques like Electrospray Ionization (ESI) allow for the gentle transfer of charged intermediates from the solution phase into the gas phase for MS analysis.

Detailed Research Findings: In the study of catalytic reactions involving dienes, HRMS has been successfully used to detect and characterize organometallic intermediates. researchgate.net For a hypothetical cobalt-catalyzed intramolecular [2π+2π] cycloaddition of this compound, ESI-HRMS could be used to intercept and identify key species like the initial (diene)cobalt complex and the cobaltacyclopentane intermediate. acs.org By confirming the elemental composition of these transient species, HRMS provides direct evidence that supports or refutes a proposed catalytic cycle. nih.govresearchgate.net

| Hypothetical Intermediate | Formula | Monoisotopic Mass (Da) | Mechanistic Insight |

|---|---|---|---|

| Catalyst-Diene Adduct | [C₈H₁₄ + Catalyst]⁺ | 110.1096 + Mass of Catalyst | Confirmation of initial substrate binding. |

| Metallacyclopentane Intermediate | [C₈H₁₄ + Catalyst]⁺ | 110.1096 + Mass of Catalyst | Evidence for oxidative cyclization pathway. |

| Protonated Product | [C₈H₁₅]⁺ | 111.1174 | Identification of the final product in the gas phase. |

Isotopic labeling is a definitive method for tracing the fate of specific atoms through a chemical reaction. wikipedia.org By replacing an atom (e.g., ¹²C or ¹H) in this compound with a heavier isotope (e.g., ¹³C or ²H/D), its position can be tracked from reactant to product using mass spectrometry. researchgate.net The mass shift in the product or its fragments reveals how the molecular skeleton was rearranged during the reaction.

Detailed Research Findings: Isotopic labeling is a powerful tool for distinguishing between competing reaction mechanisms. researchgate.net For instance, in a rearrangement reaction of this compound, if there are two possible mechanistic pathways leading to the same product, a labeling study can provide a clear answer. Synthesizing this compound with a ¹³C label at the C7 methyl position and then performing the reaction would be informative. Analysis of the product by MS/MS (tandem mass spectrometry) would involve fragmenting the molecule and determining the mass of the fragment containing the label. This pinpoints the final location of the C7 carbon, thereby elucidating the precise bond-making and bond-breaking events of the mechanism. researchgate.netsymeres.com

X-ray Crystallography of Metal-Diene Complexes and Reaction Products

X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional structure of crystalline solids at an atomic level. In the context of this compound chemistry, this method is paramount for elucidating the precise coordination geometry of the diene when bonded to a metal center and for characterizing the structures of various reaction products. While specific crystal structures for complexes of this compound are not readily found in the searched literature, extensive studies on analogous metal-diene complexes, particularly with platinum and palladium, provide critical insights into the expected bonding and structural arrangements.

Organometallic complexes involving dienes such as 1,5-cyclooctadiene (B75094) (COD) are frequently used as starting materials or are products of catalytic reactions. electronicsandbooks.comsemanticscholar.org The crystal structures of these complexes reveal crucial details about the metal-ligand interactions. For instance, the analysis of dichloro(1,5-cyclooctadiene)platinum(II) shows a square planar geometry around the platinum atom. wikipedia.org In such complexes, the diene coordinates to the metal center through its π-electron system. semanticscholar.org

Single-crystal X-ray diffraction studies provide precise measurements of bond lengths, bond angles, and torsion angles, which collectively define the molecular architecture. electronicsandbooks.comresearchgate.net For example, in dichloro(1,5-cyclooctadiene)platinum(II), the Pt-C bond lengths were determined to be in the range of 2.156 to 2.215 Å. electronicsandbooks.com This information is vital for understanding the nature and strength of the metal-olefin bond. The technique can also reveal subtle structural distortions that arise from steric or electronic effects, such as the twisting of a ligand skeleton in a coordination complex. scispace.com

In reactions catalyzed by palladium complexes, X-ray crystallography has been used to determine the structure of key intermediates and final products, confirming reaction pathways and stereochemical outcomes. clockss.orgresearchgate.net The structural determination of reaction products, such as those from cyclization or coupling reactions, provides definitive proof of the molecular connectivity and configuration, which is essential for mechanistic validation.

The data derived from X-ray crystallography is often presented in a standardized format, including unit cell parameters (the dimensions of the basic repeating unit of the crystal) and key geometric parameters of the molecule itself.

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Orthorhombic | electronicsandbooks.com |

| Space Group | P2₁2₁2₁ | electronicsandbooks.com |

| Unit Cell Dimensions | ||

| a (Å) | 11.014(3) | electronicsandbooks.com |

| b (Å) | 12.305(3) | electronicsandbooks.com |

| c (Å) | 6.940(3) | electronicsandbooks.com |

| Selected Bond Lengths (Å) | ||

| Pt-Cl1 | 2.322(5) | electronicsandbooks.com |

| Pt-Cl2 | 2.299(5) | electronicsandbooks.com |

| Pt-C (average) | ~2.197 | electronicsandbooks.com |

| C=C (coordinated) | 1.296 - 1.331 | electronicsandbooks.com |

| Selected Bond Angles (°) | ||

| Cl2-Pt-Cl1 | 88.9(2) | electronicsandbooks.com |

| C(olefin)-Pt-C(olefin) | 34.5(7) - 35.0(8) | electronicsandbooks.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Steric Effects

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from a ground electronic state to a higher energy excited state. msu.edu This technique is particularly sensitive to the electronic structure of molecules containing chromophores, which are parts of a molecule that absorb light. For this compound, the relevant chromophores are the two isolated carbon-carbon double bonds.

Since the two double bonds in this compound are not conjugated, they behave as independent chromophores. The electronic transitions are π → π* transitions, similar to that of a simple alkene. Isolated alkene chromophores typically exhibit a strong absorption band in the far-UV region, with a maximum absorption wavelength (λmax) below 200 nm. msu.edu This is because the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is relatively large. spcmc.ac.in

In contrast, conjugated dienes, where double bonds are separated by a single bond, show a significant shift of the λmax to longer wavelengths (a bathochromic shift). msu.eduspcmc.ac.in This shift occurs because conjugation delocalizes the π-electrons over a larger system, which lowers the energy of the LUMO and raises the energy of the HOMO, thereby decreasing the energy gap for the π → π* transition. rutgers.edu For example, buta-1,3-diene absorbs at 217 nm, a value considerably higher than that of an isolated alkene. spcmc.ac.in

Steric effects can play a significant role in the UV-Vis spectra of conjugated systems. If bulky groups force a conjugated diene out of planarity, the effective overlap of p-orbitals is reduced, leading to a loss of conjugation. spcmc.ac.in This disruption causes a hypsochromic shift (shift to shorter wavelength) and a hypochromic effect (decrease in absorption intensity). In the case of this compound, which is non-conjugated, steric hindrance from the methyl group has a much less dramatic effect on the λmax. The primary influence is on the local electronic environment of the C5=C6 double bond, but it does not enable the kind of resonance effect seen in conjugated systems. Any observed spectral shifts would be minor compared to those induced by conjugation or the disruption thereof. pressbooks.pub

The polarity of the solvent generally has a minimal effect on the π → π* transitions of non-polar dienes and polyenes. bspublications.net Therefore, the UV-Vis spectrum of this compound is expected to be largely independent of the solvent used for the measurement.

| Compound Type | Example | Key Structural Feature | Approximate λmax (nm) | Reference |

|---|---|---|---|---|

| Isolated Diene | This compound | Non-conjugated C=C bonds | < 200 | msu.edu |

| Acyclic Conjugated Diene | Buta-1,3-diene | Planar, conjugated system | 217 | spcmc.ac.in |

| Alkyl-Substituted Conjugated Diene | 2,3-Dimethyl-1,3-butadiene | Conjugation + alkyl groups | 226 | pressbooks.pub |

| Homoannular Conjugated Diene | 1,3-Cyclohexadiene | Conjugated C=C in one ring | 256 | ijpbms.com |

| Heteroannular Conjugated Diene | 1,1'-Bicyclohexenyl | Conjugated C=C in different rings | 245 | ijpbms.com |

| Sterically Hindered Conjugated Diene | cis-Isomer of Stilbene | Non-planar conjugated system | 283 (vs. 295 for trans) | spcmc.ac.in |

Theoretical and Computational Studies of 6 Methyl 1,5 Heptadiene Systems

Quantum Mechanical Approaches

Quantum mechanical (QM) methods are fundamental to understanding the electronic structure and reactivity of molecules like 6-Methyl-1,5-heptadiene. These first-principles calculations allow for the detailed examination of reaction mechanisms, transition states, and the energetic landscapes of chemical reactions without the need for empirical parameters.

Quantum mechanical calculations, particularly Density Functional Theory (DFT), are instrumental in mapping out the potential energy surfaces of reactions involving this compound. These calculations can predict the most likely pathways for various transformations, such as cyclization or metathesis reactions. By locating and characterizing the transition state structures, which represent the energy maxima along a reaction coordinate, the feasibility of a proposed mechanism can be assessed. For instance, in a computational study of the cyclization of similar acyclic radicals, DFT methods like UB3LYP have been used to locate and characterize transition states for different modes of cyclization (e.g., exo and endo). researchgate.net Such studies allow for the prediction of which reaction pathway is energetically more favorable.

Heuristically-aided quantum chemistry approaches can also be employed to explore the potential energy surfaces of organic reactions, predicting feasible pathways for a range of reaction types including cyclizations and sigmatropic shifts. chemrxiv.org

Illustrative Data Table for Predicted Transition State Geometries:

Please note: The following data is representative of typical computational outputs for similar molecules and is for illustrative purposes only, as specific literature on this compound is not available.

| Reaction Type | Transition State | Key Bond Distances (Å) | Imaginary Frequency (cm⁻¹) |

| Intramolecular Cyclization | TS_Cyclization | C1-C6: 2.25, C5-C7: 2.18 | -450 |

| Ene Reaction | TS_Ene | C1-H(C7): 1.85, C6-C5: 2.30 | -1200 |

Many reactions of dienes are catalyzed by transition metals. Quantum mechanical methods are crucial for elucidating the mechanisms of these catalytic cycles. By calculating the energies of reactants, intermediates, transition states, and products, a detailed energetic profile of the entire catalytic cycle can be constructed. This allows for the identification of the rate-determining step and provides insights into how the catalyst facilitates the reaction. For example, DFT calculations have been used to study the full catalytic cycle of cross-coupling reactions, providing a comprehensive understanding of the energetics involved.

Computational studies on the Pt(II)-catalyzed cycloisomerization of 7-methyl-octa-1,6-diene, a structurally similar diene, have shown that the cyclopropanation step is the turnover-limiting step, with the reaction proceeding through both 5-exo and 6-endo pathways. nih.gov

Illustrative Data Table for a Hypothetical Catalytic Cycle:

Please note: The following data is representative of typical computational outputs for similar molecules and is for illustrative purposes only, as specific literature on this compound is not available.

| Step | Species | Relative Free Energy (kcal/mol) |

| 1 | Reactant + Catalyst | 0.0 |

| 2 | Catalyst-Diene Complex | -5.2 |

| 3 | Transition State 1 | +18.5 |

| 4 | Intermediate 1 | +2.1 |

| 5 | Transition State 2 | +22.0 (Rate-determining) |

| 6 | Product + Catalyst | -15.8 |

The reactivity of this compound is intrinsically linked to its three-dimensional structure. Conformational analysis using quantum mechanical methods can identify the most stable conformations of the molecule and the energy barriers between them. As an acyclic diene, it possesses significant conformational flexibility. Understanding the preferred spatial arrangement of the double bonds and the methyl group is key to predicting its chemical behavior.

Stereoelectronic effects, which describe how the spatial arrangement of orbitals influences the energy and reactivity of a molecule, can also be investigated. For acyclic systems, the interplay of steric hindrance and hyperconjugative interactions determines the most stable conformers. nih.gov While this compound is a non-conjugated diene, the relative orientation of the π-bonds can influence the feasibility of intramolecular reactions. fiveable.melumenlearning.comlibretexts.org

Molecular Dynamics Simulations and Reaction Dynamics

While quantum mechanics provides a static picture of a reaction, molecular dynamics (MD) simulations offer a dynamic view. By solving Newton's equations of motion for the atoms in the system, MD simulations can trace the trajectory of a reaction over time. This allows for the study of the dynamic nature of chemical processes, including the time scales of bond formation and breaking.

For reactions of dienes, quasiclassical trajectory simulations can reveal whether a reaction is dynamically concerted or stepwise. researchgate.net In the context of this compound, MD simulations could be used to study its behavior in different solvents or its interaction with a catalytic surface, providing insights that are not accessible from static calculations alone.

Analysis of Electronic Structure and Reactivity Descriptors

The electronic structure of this compound dictates its reactivity. Various reactivity descriptors, derived from quantum mechanical calculations, can be used to predict how the molecule will interact with other reagents.

Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the outcome of chemical reactions. acs.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. The energy gap between the HOMO and LUMO and the spatial distribution of these orbitals can provide significant insights into the feasibility and selectivity of a reaction.

For a non-conjugated diene like this compound, the two double bonds have their own localized π and π* orbitals. libretexts.org FMO analysis can be used to predict its reactivity in cycloaddition reactions, where it might act as a dienophile, or in reactions with electrophiles and nucleophiles. The presence of the methyl group will influence the energy and localization of the frontier orbitals, thereby affecting the molecule's reactivity and regioselectivity. The principles of FMO theory are widely applied to explain the outcomes of various reactions, including Diels-Alder reactions. researchgate.netyoutube.comrsc.org

Illustrative Data Table of FMO Energies:

Please note: The following data is representative of typical computational outputs for similar molecules and is for illustrative purposes only, as specific literature on this compound is not available.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.5 | Primarily located on the C5=C6 double bond |

| HOMO-1 | -9.8 | Primarily located on the C1=C2 double bond |

| LUMO | +1.2 | Primarily located on the C5=C6 double bond |

| LUMO+1 | +1.5 | Primarily located on the C1=C2 double bond |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. It provides a localized, intuitive picture of bonding that aligns well with chemical concepts like Lewis structures, hybridization, and lone pairs. For a molecule such as this compound, NBO analysis can elucidate the nature of its carbon-carbon double bonds, the hybridization of the carbon atoms, and the extent of any electron delocalization.

In the absence of specific NBO analysis data for this compound in peer-reviewed literature, we can infer its likely electronic structure based on studies of similar unsaturated hydrocarbons. The analysis would involve the transformation of the canonical molecular orbitals into a set of localized natural bond orbitals. For this compound, this would result in the identification of σ (sigma) bonds for the C-C and C-H single bonds, and a combination of σ and π (pi) bonds for the C=C double bonds at the 1 and 5 positions.

For instance, in analogous alkene systems, NBO analysis typically reveals the polarization of the C=C π bonds and the specific contributions of atomic orbitals to these bonds. The methyl group at the 6-position is an electron-donating group, and NBO analysis would likely show hyperconjugative interactions between the C-H σ bonds of the methyl group and the antibonding π* orbital of the adjacent C5=C6 double bond.

Table 1: Hypothetical NBO Analysis Data for Key Interactions in this compound

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

| π (C1=C2) | σ* (C2-C3) | Value |

| π (C5=C6) | σ* (C4-C5) | Value |

| σ (C-H of CH3) | π* (C5=C6) | Value |

| σ (C-H of CH3) | σ* (C6-C7) | Value |

Note: The values in this table are hypothetical and serve to illustrate the expected types of interactions. Actual values would require a dedicated computational study.

Molecular Electrostatic Potential (MESP) Mapping

Molecular Electrostatic Potential (MESP) mapping is a computational technique that illustrates the charge distribution of a molecule in three-dimensional space. It is a valuable tool for predicting and understanding how a molecule will interact with other charged species, such as electrophiles and nucleophiles. The MESP is calculated by determining the electrostatic potential at various points on the electron density surface of the molecule.

The resulting map is typically color-coded, with red indicating regions of negative electrostatic potential (electron-rich areas) and blue indicating regions of positive electrostatic potential (electron-poor areas). Green and yellow represent areas of intermediate or near-neutral potential. copernicus.orgucar.edu

For this compound, the MESP map would be expected to show regions of high electron density (red) localized around the π systems of the two carbon-carbon double bonds (C1=C2 and C5=C6). libretexts.org These areas are the most likely sites for electrophilic attack. The presence of the methyl group at the 6-position, being weakly electron-donating, would slightly increase the electron density at the C5=C6 double bond compared to the C1=C2 double bond.

Conversely, the hydrogen atoms bonded to the carbon atoms would exhibit a slightly positive electrostatic potential (blue or greenish-blue), making them susceptible to interaction with nucleophilic species. The saturated hydrocarbon chain connecting the two double bonds would display a relatively neutral potential (green).

Table 2: Predicted MESP Characteristics for this compound

| Molecular Region | Predicted Electrostatic Potential | Color on MESP Map | Predicted Reactivity |

| π-cloud of C1=C2 | Negative | Red | Susceptible to electrophilic attack |

| π-cloud of C5=C6 | Negative (slightly more than C1=C2) | Red | Most susceptible to electrophilic attack |

| Hydrogen atoms | Slightly positive | Blue/Green-blue | Potential sites for nucleophilic interaction |

| Saturated alkyl chain | Near-neutral | Green | Low reactivity |

This visual representation of charge distribution is crucial for understanding the molecule's reactivity patterns and its potential role in chemical reactions.

Reaction Network Modeling (e.g., GECKO-A for atmospheric transformations if academically relevant)

The atmospheric chemistry of volatile organic compounds (VOCs) like this compound is of significant interest due to their role in the formation of secondary organic aerosols (SOA) and ozone. Reaction network modeling tools are employed to simulate the complex series of reactions that occur when such compounds are released into the atmosphere.

One such powerful tool is the Generator for Explicit Chemistry and Kinetics of Organics in the Atmosphere (GECKO-A). copernicus.org This model can automatically generate nearly explicit atmospheric oxidation mechanisms for a wide range of organic compounds. copernicus.org For a given precursor molecule, GECKO-A simulates its multi-generational degradation initiated by primary oxidants such as the hydroxyl radical (OH), ozone (O3), and the nitrate (B79036) radical (NO3).

The initial reactions would likely involve the addition of OH or O3 to the double bonds, leading to the formation of peroxy radicals (RO2). These radicals would then undergo a complex series of reactions, including reactions with nitric oxides (NOx), hydroperoxy radicals (HO2), or other RO2 radicals. These subsequent reactions would lead to the formation of a multitude of oxygenated products, including aldehydes, ketones, alcohols, and organic nitrates.

The GECKO-A model would also predict the physicochemical properties of these products, such as their vapor pressure, which is crucial for determining their partitioning between the gas and aerosol phases and thus their potential to form SOA.

Table 3: Expected Initial Oxidation Products of this compound in a GECKO-A Simulation

| Reactant | Oxidant | Major Initial Product Types |

| This compound | OH radical | Hydroxy-substituted alkyl radicals, leading to peroxy radicals |

| This compound | Ozone (O3) | Criegee intermediates and primary ozonides, leading to aldehydes and ketones |

| This compound | NO3 radical | Nitrooxy-substituted alkyl radicals, leading to organic nitrates |

The modeling of this compound's atmospheric transformations with a tool like GECKO-A would provide valuable insights into its environmental impact, including its contribution to air pollution and climate-relevant aerosol formation.

Structure Reactivity Relationships and Future Research Directions

Influence of Methyl Substitution and Diene Conjugation on Reactivity

The reactivity of 6-methyl-1,5-heptadiene is significantly influenced by two key structural features: the presence of a methyl group at the 6-position and the non-conjugated nature of its two double bonds. The methyl group, an electron-donating group, is positioned on one of the double bonds, creating a trisubstituted alkene, while the other double bond is a monosubstituted terminal alkene. This electronic and steric differentiation between the two olefinic units is a critical determinant of the molecule's reaction selectivity.

In catalyzed reactions, this differentiation allows for selective transformations. For instance, in nickel-catalyzed carbonyl-ene reactions, a notable selectivity is observed where monosubstituted alkenes react preferentially over more substituted double bonds. nih.gov This trend is contrary to many Lewis acid-catalyzed ene reactions where more substituted, electron-rich alkenes are typically more reactive. A specific thermal carbonyl-ene reaction between this compound and the highly electron-deficient diethyl oxomalonate (B1226002) has been documented, highlighting the intrinsic reactivity of its diene system under specific conditions. nih.govmit.edu

The non-conjugated arrangement of the double bonds means they generally react independently, unlike conjugated dienes which can participate in concerted reactions like the Diels-Alder reaction across the entire system. However, the structure is well-suited for intramolecular reactions such as ring-closing metathesis (RCM) and cyclopolymerization, where the two double bonds are brought into proximity by a catalyst. ontosight.ainih.gov

| Feature | This compound | 1,5-Heptadiene (B74454) | Influence on Reactivity |

| Double Bond Substitution | C1-C2: Monosubstituted C5-C6: Trisubstituted | C1-C2: Monosubstituted C5-C6: Disubstituted | The trisubstituted double bond in this compound is more electron-rich, affecting its reactivity in electrophilic additions. The steric bulk of the methyl group also plays a role in catalyst approach. |

| Reactivity in Ene Reactions | Shows selectivity based on the catalyst; monosubstituted end can be favored in Ni-catalyzed systems. nih.gov | Reactivity depends on reaction conditions; generally less sterically hindered. | The methyl group provides a handle for directing regioselectivity, either through electronic preference or steric hindrance, depending on the catalytic system. |

| Metathesis Reactions | Can undergo ring-closing metathesis. epo.org | A standard substrate for ring-closing metathesis to form cyclopentene (B43876). nih.gov | The methyl group on the resulting cyclopentene ring after RCM can be used to introduce chirality or functional handles. |

| Polymerization | Used as a monomer in copolymer production. google.com | Can be used in cyclopolymerization. acs.org | The methyl group can alter the physical properties (e.g., glass transition temperature, solubility) of the resulting polymer. |

Stereochemical Control in Reactions of this compound

Achieving stereochemical control in reactions involving this compound is a significant goal, as it would enable the synthesis of chiral molecules with specific three-dimensional arrangements. The C6 carbon atom is a prochiral center, and selective reactions at the C5-C6 double bond can generate a new stereocenter.

Asymmetric synthesis involving similar diene structures is an active area of research. For example, asymmetric 1,4-addition of organometallic reagents to derivatives of (E)-2,6-heptadienoic acid and (E)-2,6-heptadienal has been successfully used to create chiral molecules. cdnsciencepub.com These methods often employ chiral auxiliaries or chiral catalysts to induce enantioselectivity. cdnsciencepub.comnih.gov For instance, chiral iron complexes have proven effective in controlling stereochemistry in reactions of unsaturated systems. nih.govscispace.com

While specific examples detailing the stereochemical control for this compound are not abundant in the literature, the principles from related systems are directly applicable. The development of catalytic asymmetric reactions, such as enantioselective hydrogenation, epoxidation, or cyclization of this compound, represents a key area for future exploration. Success in this area would unlock access to valuable chiral building blocks for the pharmaceutical and agrochemical industries. ontosight.ai

Unexplored Catalytic Systems for Diene Transformations

While ruthenium-based catalysts like Grubbs and Grubbs-Hoveyda systems are well-established for metathesis reactions of dienes, there is considerable scope for exploring new catalytic systems for transforming this compound. epo.orgrsc.org Research into nickel-phosphine complexes for carbonyl-ene reactions has already shown promise for achieving complementary selectivity compared to traditional Lewis acid catalysts. nih.gov

Future research could focus on several promising areas:

Earth-Abundant Metal Catalysts: Developing catalysts based on iron, cobalt, or copper for diene transformations would offer more sustainable and economical alternatives to those based on precious metals like ruthenium and rhodium. Iron-catalyzed cyclopropanation is a known transformation that could potentially be adapted. nih.gov

Scandium and Rare-Earth Metal Catalysts: Half-sandwich scandium catalysts have been shown to be effective in the cyclocopolymerization of 1,6-heptadiene (B165252) with ethylene (B1197577). acs.org Scandium catalysts are also known to facilitate C-H alkylation and cyclization of dienes through σ-bond metathesis, presenting a novel pathway for reactivity. researchgate.net

Photocatalysis and Electrocatalysis: These methods offer green alternatives to thermally driven reactions, often proceeding under mild conditions with unique selectivity profiles. Exploring photo-induced cycloadditions or electrocatalytic oxidations of this compound could lead to new synthetic routes.

Dual Catalysis Systems: Combining two different catalysts to perform sequential or cascade reactions in a single pot is a powerful strategy. For example, a system could combine a metathesis catalyst with a hydrogenation or oxidation catalyst to rapidly build molecular complexity from this compound.

The development of these new catalytic systems will not only expand the synthetic utility of this compound but also contribute to the broader field of sustainable chemistry.

Emerging Applications in Material Science and Advanced Syntheses

The distinct reactivity of its two double bonds makes this compound a valuable monomer and intermediate. Its established use in the production of specialty copolymers is a testament to its utility in material science. google.com The incorporation of this diene into polymer chains can influence the material's final properties, such as flexibility and thermal stability.

Emerging applications are leveraging its structure for more advanced purposes:

Sustainable Fuels: Isomers of this compound, such as 2,6-dimethyl-1,5-heptadiene, are being investigated as precursors to high-performance sustainable aviation fuels. rsc.orgrsc.org Generated via metathesis, this diene can be hydrogenated to produce high-density fuels with excellent cold-weather properties. rsc.org This suggests a potential large-scale application for related diene structures.

Advanced Polymer Architectures: The ability of this compound to undergo cyclopolymerization with catalysts like titanium-guanidate complexes opens the door to creating polymers with cyclic units integrated into the backbone. epo.org These structures can impart unique thermal and mechanical properties compared to linear polymers.

Intermediate in Complex Synthesis: As a simple C8 hydrocarbon, this compound serves as a building block for more complex molecules. ontosight.ai Its derivatives are of interest as intermediates in the synthesis of pharmaceuticals and agrochemicals. ontosight.ai For example, the related compound 3-acetoxy-2,6-dimethyl-1,5-heptadiene is a known insect sex pheromone, highlighting the potential for derivatives of this structural class in agriculture. researchgate.net

| Application Area | Specific Use | Relevant Reaction | Reference |

| Material Science | Specialty Copolymers | Olefin Copolymerization | google.com |

| Material Science | Polymers with Cyclic Backbones | Cyclopolymerization | acs.orgepo.org |

| Sustainable Energy | High-Performance Aviation Fuel (via isomer) | Olefin Metathesis, Hydrogenation | rsc.orgrsc.org |

| Advanced Synthesis | Intermediate for Agrochemicals (Pheromones) | Multi-step organic synthesis | ontosight.airesearchgate.net |